N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
Description
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide (hereafter referred to as G620-0408) is a synthetic small-molecule compound with the molecular formula C25H30N4O3S and a molecular weight of 466.6 g/mol . Its structure features a pyridazine core substituted with an azepane ring, linked via a phenyl group to a sulfonamide moiety with methoxy and methyl substituents.
Key physicochemical properties include:
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-18-17-24(19(2)16-23(18)32-3)33(30,31)28-21-10-8-20(9-11-21)22-12-13-25(27-26-22)29-14-6-4-5-7-15-29/h8-13,16-17,28H,4-7,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEDNDDEKLHXNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the azepane ring: Starting with a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Pyridazine synthesis: The pyridazine ring can be formed via condensation reactions involving hydrazine derivatives and diketones.
Coupling reactions: The azepane and pyridazine rings are then coupled with a phenyl group through cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of methoxy and sulfonamide groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide
- Source : European Patent Bulletin (2023) .
- Structure : Features a pyridazine ring linked to a dihydropyrimidine-carboxamide scaffold. Unlike G620-0408, it lacks the azepane and sulfonamide groups but includes bis(4-methoxyphenyl)methyl substituents.
- The dihydropyrimidine core may confer distinct electronic properties, influencing binding to enzymes like dihydrofolate reductase (DHFR) or kinases.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Source : Patent synthesis example (Example 53) .
- Structure: Contains a pyrazolo-pyrimidine core with fluorinated chromenone and benzamide groups.
- Key Differences :
- Fluorine substituents enhance metabolic stability and electronegativity compared to G620-0408’s methoxy/methyl groups.
- Higher molecular weight (589.1 g/mol ) and melting point (175–178°C ) suggest improved crystallinity but poorer solubility.
Physicochemical and Pharmacokinetic Comparison
Pharmacological and Functional Insights
Target Selectivity
- Example 53: Fluorinated chromenone and pyrazolo-pyrimidine motifs are common in kinase inhibitors (e.g., VEGFR, EGFR), indicating divergent mechanisms .
Solubility and Bioavailability
Metabolic Stability
- The azepane ring in G620-0408 may undergo hepatic oxidation, while Example 53’s fluorinated groups resist cytochrome P450-mediated degradation .
Key Findings and Implications
Structural Flexibility : G620-0408’s azepane-pyridazine-sulfonamide architecture offers a unique balance of lipophilicity and hydrogen-bonding capacity, distinguishing it from fluorinated or carboxamide-based analogues.
Therapeutic Potential: While G620-0408 is prioritized for anti-infective/anti-microtubule applications, its structural analogues show broader kinase/enzyme targeting, highlighting scaffold-dependent activity .
Optimization Challenges : High logP and poor solubility remain critical limitations for G620-0408, whereas fluorinated derivatives (e.g., Example 53) may offer better pharmacokinetic profiles .
Biological Activity
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine moiety, which is known for its diverse biological activities. The presence of the azepan group adds to its pharmacological profile, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on pyridazine derivatives found that they possess notable antibacterial and antifungal activities against various pathogens. The disk diffusion method was employed to evaluate these effects, with some derivatives showing activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridazine Derivatives
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| 8b | S. aureus | Good |
| 8c | B. subtilis | Moderate |
| 8d | E. coli | High |
| 8e | A. niger | Good |
Anticancer Activity
The sulfonamide class of compounds has been extensively studied for their anticancer properties. Compounds similar to this compound have been reported to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. A recent study highlighted the effectiveness of sulfonamides in targeting cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be inferred from the biological activity of related pyridazine derivatives. These compounds have shown efficacy in reducing inflammation markers in vitro and in vivo, making them candidates for further development in inflammatory disease treatment .
Study on Pyridazine Derivatives
A significant study focused on the synthesis and evaluation of several pyridazine derivatives, including those structurally related to the target compound. The research utilized both experimental methods and computational modeling to assess the biological activity and stability of these compounds .
Key Findings:
- Antimicrobial Efficacy : Several derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria.
- Cytotoxicity : The cytotoxic effects were evaluated using brine shrimp lethality bioassays, indicating varying degrees of toxicity among compounds.
Computational Analysis
Density Functional Theory (DFT) calculations were performed to predict the reactivity and stability of the synthesized compounds. Parameters such as electronegativity and chemical hardness were computed, providing insights into their potential interactions with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
